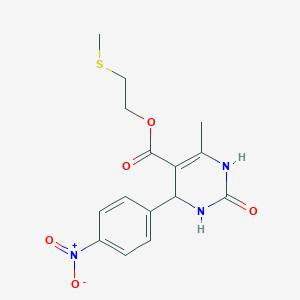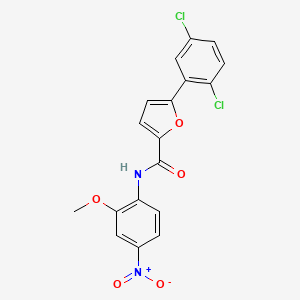
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine involves its interaction with the 5-HT1A receptor. This receptor is located in various regions of the brain, including the hippocampus, prefrontal cortex, and amygdala, which are involved in the regulation of mood and anxiety. By activating the 5-HT1A receptor, this compound can increase the release of serotonin, a neurotransmitter that is known to play a key role in the regulation of mood and anxiety. This leads to an overall reduction in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential as an antidepressant and anxiolytic agent. This compound has also been found to enhance the effects of other antidepressant drugs, such as fluoxetine, suggesting its potential as an adjunctive therapy. Additionally, this compound has been found to improve cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer.
实验室实验的优点和局限性
One of the main advantages of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine for lab experiments is its high affinity and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in the regulation of mood, anxiety, and stress. Additionally, this compound has been found to exhibit a good safety profile in animal models, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the study of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine. One potential direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to explore its potential as a cognitive enhancer in humans, particularly in individuals with cognitive impairments. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more water-soluble analogs of this compound could improve its utility as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of anxiety, depression, and cognitive impairment. Its high affinity and selectivity for the 5-HT1A receptor make it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. Further research is needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent in humans.
合成方法
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 5-bromo-2-methoxybenzylamine with 3-methoxyphenylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of the desired product, which can be purified using various chromatographic techniques. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
1-(5-bromo-2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit high affinity and selectivity for the 5-HT1A receptor, which is a subtype of the serotonin receptor that plays a crucial role in the regulation of mood, anxiety, and stress. This compound has been shown to act as a partial agonist of the 5-HT1A receptor, which means that it can activate this receptor but with less efficacy than the full agonist.
属性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-23-18-5-3-4-17(13-18)22-10-8-21(9-11-22)14-15-12-16(20)6-7-19(15)24-2/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSCRLBZWIPFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
![methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)



![N-[4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4948767.png)


![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4948817.png)
![7-methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4948822.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4948824.png)

![N-cyclopentyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4948831.png)
